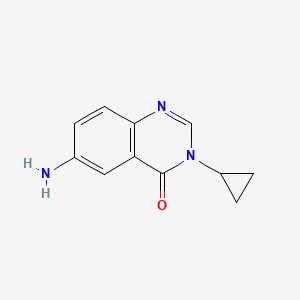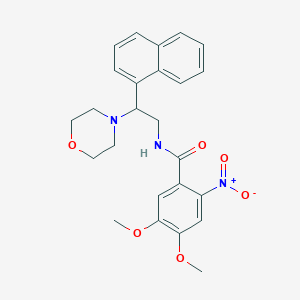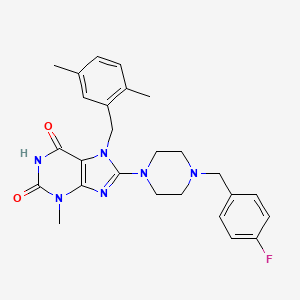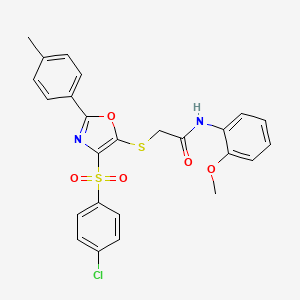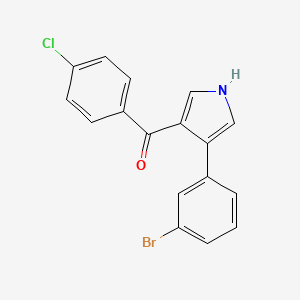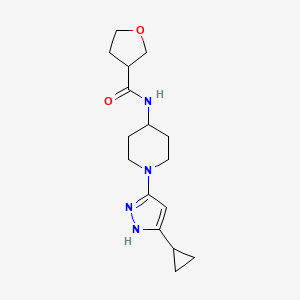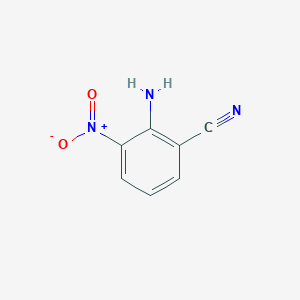![molecular formula C18H15N3O2 B2612202 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 373610-16-3](/img/structure/B2612202.png)
3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is a derivative of the pyrido[2,3-b]indol-4-one or indolo[3,2-b]quinoline family . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel Fe-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones or indolo[3,2-b]quinolines has been developed by using indole-2-carboxylic derivatives as starting materials . Another method involves the reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides .Aplicaciones Científicas De Investigación
Hepatitis B Virus Inhibition
The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a compound closely related to 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, has shown promising results as a new inhibitor of hepatitis B. This compound has demonstrated in vitro nanomolar inhibitory activity against the Hepatitis B virus (HBV), suggesting its potential as a therapeutic agent in the treatment of HBV infections (Ivashchenko et al., 2019).
Molecular, Electronic, and Nonlinear Optical Analysis
A study involving heterocyclic compounds with a similar structure, focusing on 3-p-methoxybenzyl derivatives, provided insights into their molecular, electronic, nonlinear optical, and spectroscopic properties. The research involved experimental and theoretical density functional theory (DFT) calculations to understand the electronic properties and potential applications of these compounds in various fields, including optical materials and electronic devices (Beytur & Avinca, 2021).
Synthesis and Antitumor Activity
Another study explored the synthesis of novel compounds with potential antitumor activity, involving the core structure of 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. These compounds were tested for their in vitro tumor cell-growth inhibition capabilities, indicating the potential of such molecules in cancer research and therapy development (Farghaly, 2010).
Dual Chemosensor Development
Research into rhodamine-based compounds, including those with structural similarities to 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, has led to the development of dual chemosensors for detecting metal ions. These sensors offer distinctly separated excitation and emission wavelengths, making them valuable tools in environmental monitoring and analytical chemistry (Roy et al., 2019).
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-15-9-5-2-6-12(15)10-21-11-19-16-13-7-3-4-8-14(13)20-17(16)18(21)22/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLFJSBNHOBJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2612119.png)
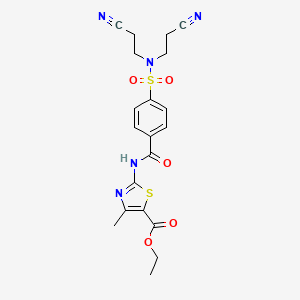
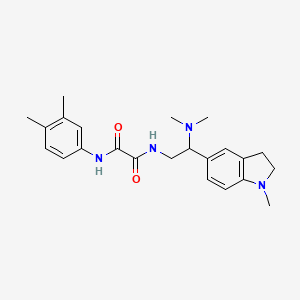
![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2612127.png)
